REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([Cl:12])[CH:7]=1)=[O:5].[C:13](OCC)(=[O:19])[C:14]([O:16][CH2:17][CH3:18])=[O:15].Cl>CN(C=O)C.C(OCC)(=O)C>[CH2:17]([O:16][C:14](=[O:15])[C:13](=[O:19])[CH2:3][C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([Cl:12])[CH:7]=1)=[O:5])[CH3:18] |f:0.1|
|
Name
|
|
Quantity
|
1.24 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC(=CC=C1)Cl
|
Name
|
|
Quantity
|
4.54 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
32 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was then heated at 80° C. for a half an h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (3×) and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was then purified by flash column chromatography on silica using 0-10% ethyl acetate in hexanes
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(CC(=O)C1=CC(=CC=C1)Cl)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.43 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 67.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |